molecular formula C10H14BrClN2OS B8035107 5-Bromo-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride

5-Bromo-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B8035107
M. Wt: 325.65 g/mol
InChI Key: WIYNCCIMXHQENB-UHFFFAOYSA-N
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Description

5-Bromo-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound that features a bromine atom, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride typically involves the following steps:

    Bromination of Thiophene-2-carboxamide: Thiophene-2-carboxamide is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Piperidin-4-yl Amine: Piperidin-4-yl amine is synthesized separately, often starting from piperidine through a series of reactions including amination and protection/deprotection steps.

    Amide Bond Formation: The brominated thiophene-2-carboxamide is then reacted with piperidin-4-yl amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the thiophene ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiophene ring and the piperidine moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted thiophenes.

    Oxidation Products: Oxidized derivatives of the thiophene ring.

    Reduction Products: Reduced forms of the piperidine ring or thiophene ring.

    Hydrolysis Products: Thiophene-2-carboxylic acid and piperidin-4-yl amine.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for metal complexes.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.

Medicine

    Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride
  • 5-Fluoro-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride
  • 5-Iodo-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride

Uniqueness

5-Bromo-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and iodo analogs. The bromine atom can enhance the compound’s lipophilicity and ability to participate in halogen bonding, which can be advantageous in drug design.

Properties

IUPAC Name

5-bromo-N-piperidin-4-ylthiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2OS.ClH/c11-9-2-1-8(15-9)10(14)13-7-3-5-12-6-4-7;/h1-2,7,12H,3-6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYNCCIMXHQENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=C(S2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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